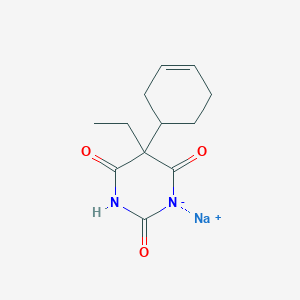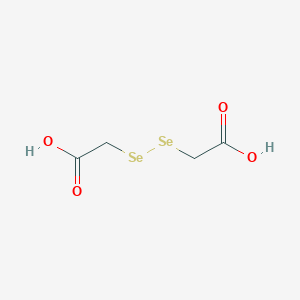
2-ブロモ-4-メトキシフェノール
概要
説明
2-Bromo-4-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals .
科学的研究の応用
2-Bromo-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of complex m-aryloxy phenols with functional groups such as esters, nitriles, and halogens .
Biology:
- Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects .
Medicine:
Industry:
作用機序
Target of Action
The primary target of 2-Bromo-4-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall .
Mode of Action
2-Bromo-4-methoxyphenol acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to a weakened bacterial cell wall, impairing the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including the mycolic acids that are crucial for the integrity of the bacterial cell wall . By inhibiting InhA, 2-Bromo-4-methoxyphenol disrupts this pathway, leading to impaired cell wall synthesis .
Pharmacokinetics
Itslipophilicity and water solubility are key factors influencing its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can affect the compound’s bioavailability, determining how much of the compound reaches its target site of action .
Result of Action
The result of 2-Bromo-4-methoxyphenol’s action is the disruption of mycolic acid synthesis , leading to a weakened bacterial cell wall . This impairs the survival and proliferation of Mycobacterium tuberculosis, potentially making 2-Bromo-4-methoxyphenol a useful agent in the treatment of tuberculosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methoxyphenol. For instance, the compound’s stability and activity may be affected by factors such as temperature and pH . Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with 2-Bromo-4-methoxyphenol and affect its action .
生化学分析
Biochemical Properties
The information available does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-methoxyphenol is not well studied. It is known that phenol derivatives can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Temporal Effects in Laboratory Settings
It is known that phenol derivatives are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methoxyphenol at different dosages in animal models have not been specifically studied .
Metabolic Pathways
Current information does not provide specific details about the enzymes or cofactors it interacts with .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. The reaction is carried out by adding bromine to a solution of 4-methoxyphenol in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the bromination is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In industrial settings, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and 4-methoxyphenol, then adding the mixture to a reactor. The reaction is maintained for a specific period to ensure complete bromination, followed by separation and purification of the product .
化学反応の分析
2-Bromo-4-methoxyphenol undergoes various types of chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-methoxyphenol.
Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing for further functionalization of the compound.
Oxidation Reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction Reactions:
Reduction: The bromine atom can be reduced to form 4-methoxyphenol.
Common reagents used in these reactions include bromine, hydroxide ions, and oxidizing agents such as potassium permanganate .
類似化合物との比較
2-Bromo-4-methoxyphenol can be compared with other similar compounds such as:
2-Bromo-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-2-methoxyphenol: The positions of the bromine and methoxy groups are reversed.
3-Bromo-4-hydroxyanisole: Similar structure but with the bromine atom at position 3.
Uniqueness: The unique combination of the bromine and methoxy groups in 2-Bromo-4-methoxyphenol imparts specific chemical and biological properties that make it valuable in various applications, particularly in organic synthesis and pharmaceuticals .
特性
IUPAC Name |
2-bromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMSUXSPKZRMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304961 | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17332-11-5 | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17332-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17332-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)





